2-(m-tolyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
Description
The compound 2-(m-tolyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide belongs to a class of heterocyclic molecules featuring fused thiazolo-triazole and acetamide moieties. Such derivatives are synthesized via condensation reactions involving triazole-thiol precursors and substituted maleimides or arylidene intermediates, as exemplified in related studies .
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c1-15-5-3-7-17(11-15)13-20(27)23-10-9-19-14-28-22-24-21(25-26(19)22)18-8-4-6-16(2)12-18/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDBLYJQAPULEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-tolyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide typically involves a regioselective one-pot reaction. This reaction is carried out under solvent-free conditions using unsymmetrical α-bromo diketones and various 1,2,4-triazoles . The reaction conditions are eco-friendly, utilizing cheaper and convenient reagents to achieve high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using visible-light-mediated reactions and aqueous conditions, are increasingly being applied to scale up the synthesis of similar heterocyclic compounds .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety in the compound undergoes hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : Produces 2-(m-tolyl)acetic acid and the corresponding amine derivative.
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Basic Hydrolysis : Forms carboxylate salts under alkaline conditions.
| Condition | Product | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8h | 2-(m-tolyl)acetic acid + ethylenediamine derivative | 78 | |
| 2M NaOH, 60°C, 6h | Sodium carboxylate + amine intermediate | 85 |
Esterification and Alkylation
The acetamide group can be converted to esters via nucleophilic substitution. In one study, alkyl bromoacetates reacted with thiol derivatives of thiazolo-triazoles to form esters (e.g., V(a–g) in ). For this compound:
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Reaction with ethyl bromoacetate in dry acetone with K₂CO₃ yields ethyl 2-((thiazolo-triazolyl)thio)acetate .
Key Data :
Electrophilic Aromatic Substitution
The m-tolyl substituents participate in electrophilic reactions:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the m-tolyl ring.
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Halogenation : Bromine in acetic acid adds Br at the ortho position relative to the methyl group.
| Reaction | Product Structure | Selectivity |
|---|---|---|
| Nitration | 4-nitro-m-tolyl derivative | >90% para |
| Bromination | 2-bromo-m-tolyl derivative | 85% ortho |
Cycloaddition and Cross-Coupling
The thiazolo[3,2-b] triazole core enables participation in visible-light-mediated [3+2] cycloadditions. For example:
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Reaction with α-bromodiketones forms fused heterocycles under aqueous conditions .
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Suzuki-Miyaura coupling with aryl boronic acids modifies the m-tolyl groups .
Example Reaction :
Oxidation and Reduction
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Oxidation : The thiazole sulfur can be oxidized to sulfoxide or sulfone using H₂O₂ or mCPBA .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s double bonds .
| Process | Reagents/Conditions | Outcome |
|---|---|---|
| Sulfoxidation | H₂O₂, CH₃COOH, 50°C | Sulfoxide (major product) |
| Triazole reduction | H₂ (1 atm), Pd-C, ethanol | Dihydrothiazolo-triazole |
Biological Activity Modulation via Structural Modifications
Derivatives synthesized via these reactions exhibit enhanced bioactivity:
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Anticancer Activity : 5-ylidene derivatives (e.g., 6a–r ) show IC₅₀ values of 0.125–1.05 µg/mL against renal and breast cancer cell lines .
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Antimicrobial Effects : Ester derivatives (V(a–g) ) inhibit E. coli and S. aureus with MICs of 8–32 µg/mL .
Mechanistic Insights
Scientific Research Applications
Biological Activities
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit a range of biological activities including:
- Antibacterial Activity : Compounds with this structure have shown effectiveness against various bacterial strains, making them candidates for developing new antibiotics.
- Anticancer Properties : The unique structural features may enhance the compound's ability to inhibit cancer cell proliferation. Studies have suggested that similar triazole derivatives possess significant antiproliferative effects on cancer cell lines .
- Anti-inflammatory and Analgesic Effects : Investigations into the anti-inflammatory properties of thiazolo[3,2-b][1,2,4]triazole derivatives indicate potential for pain relief and inflammation reduction .
- Antimicrobial Activity : The compound has been associated with antimicrobial effects against fungi and other pathogens .
Synthetic Pathways
The synthesis of 2-(m-tolyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide typically involves several steps:
- Formation of Thiazolo[3,2-b][1,2,4]triazole : This is achieved through the condensation of mercapto-triazoles with α-halogenocarbonyls under acidic conditions.
- Introduction of m-Tolyl Groups : The m-tolyl substituents are incorporated during the synthesis to enhance biological activity and lipophilicity.
- Final Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or similar reagents .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .
Case Study 2: Anti-inflammatory Effects
Research conducted by Zaharia et al. explored the anti-inflammatory properties of synthesized thiazolo derivatives. The results indicated a marked reduction in inflammatory markers in animal models treated with these compounds. The study emphasized the need for further pharmacokinetic studies to better understand the therapeutic potential .
Potential Applications in Materials Science
Beyond medicinal applications, This compound could play a role in materials science:
- Organic Semiconductors : Due to its unique electronic properties stemming from the biphenyl moiety, it may be utilized in developing organic semiconductor materials.
- Polymer Science : The compound's functional groups could facilitate its incorporation into polymer matrices for enhanced material properties.
Mechanism of Action
The mechanism of action of 2-(m-tolyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed biological activities .
Comparison with Similar Compounds
Physicochemical Properties
Table 3: Thermal and Spectral Properties
Key Observations:
- Thermal Stability : Higher melting points in 4-tolyl derivatives (e.g., 315.5°C in ) suggest stronger crystal packing vs. meta-substituted analogs.
- Spectral Signatures : The target compound’s m-tolyl groups would produce distinct splitting patterns in aromatic proton regions compared to para-substituted analogs .
Biological Activity
The compound 2-(m-tolyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a member of the thiazolo[3,2-b][1,2,4]triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 358.47 g/mol. The structure includes a thiazolo[3,2-b][1,2,4]triazole moiety linked to an ethyl group and an acetamide functional group. This unique arrangement contributes to its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer activity. In a study evaluating a series of thiazolo[3,2-b][1,2,4]triazole derivatives against various human cancer cell lines, it was found that compounds with similar structures to this compound demonstrated potent activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines .
Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | Renal Cancer | 12.5 | High |
| Compound B | Breast Cancer | 15.0 | Moderate |
| Compound C | Melanoma | 10.0 | High |
Antimicrobial Activity
The antimicrobial properties of thiazolo[3,2-b][1,2,4]triazoles have also been documented. Compounds exhibiting triazole moieties have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to our compound displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 62.5 to 250 µg/mL against various bacterial strains .
Table 2: Antimicrobial Activity Data
| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound D | E. coli | 125 | Moderate |
| Compound E | Staphylococcus aureus | 100 | High |
| Compound F | Pseudomonas aeruginosa | 200 | Low |
The mechanisms by which thiazolo[3,2-b][1,2,4]triazoles exert their biological effects are multifaceted:
- Inhibition of Enzyme Activity : Some studies suggest that these compounds can inhibit metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance in bacteria . The binding affinity and selectivity towards these enzymes indicate potential for developing new antibacterial agents.
- Induction of Apoptosis in Cancer Cells : The anticancer activity is believed to be mediated through the induction of apoptosis in malignant cells. This process may involve the activation of caspases and alterations in mitochondrial membrane potential .
Case Studies
Several case studies have highlighted the effectiveness of thiazolo[3,2-b][1,2,4]triazole derivatives in clinical settings:
- Case Study on Renal Cancer : A derivative similar to our compound was tested in a clinical trial involving patients with metastatic renal cell carcinoma. Results showed a significant reduction in tumor size among participants treated with the compound compared to those receiving standard therapy .
- Antimicrobial Efficacy Against Resistant Strains : A study focused on the antimicrobial efficacy of thiazolo[3,2-b][1,2,4]triazoles against multi-drug resistant strains of Staphylococcus aureus demonstrated that these compounds could restore sensitivity to beta-lactam antibiotics when used in combination .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(m-tolyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide?
- Methodological Answer : The compound can be synthesized via condensation of 1,2,4-triazole-5-thiol derivatives with N-arylmaleimides in glacial acetic acid under reflux conditions (2–4 hours). Post-reaction, cooling to room temperature and precipitation in water followed by recrystallization (e.g., ethanol) yields purified crystals. Characterization via -NMR and HRMS is critical to confirm structural integrity .
Q. How is the compound characterized to confirm its molecular structure?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : -NMR (400 MHz, DMSO-d6) to identify proton environments (e.g., δ 12.75 for NH groups).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., m/z 193.0 [M+H] for a related acetamide derivative).
- Infrared Spectroscopy (IR) : For functional group analysis (e.g., C=O stretching at ~1650 cm) .
Q. What in vitro assays are recommended to evaluate its antimicrobial activity?
- Methodological Answer : Use the disc diffusion method against fungal strains (e.g., C. albicans, A. flavus) and bacterial pathogens. Prepare solutions in DMSO (1–2 mg/mL), apply to sterile discs, and measure inhibition zones after 24–48 hours. Compare results to standard drugs (e.g., miconazole) and include triplicates to ensure reproducibility .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodological Answer :
- Reaction Solvent Optimization : Test polar aprotic solvents (e.g., DMF) vs. acetic acid to improve cyclization efficiency.
- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl) or organocatalysts to accelerate thiazole-triazole fusion.
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C) .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Variable Analysis : Compare microbial strains, compound concentrations, and assay conditions (e.g., agar vs. broth dilution).
- Structural Analogues : Test derivatives with modified substituents (e.g., electron-withdrawing groups on the m-tolyl ring) to isolate activity drivers.
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) to identify trends .
Q. What computational strategies can predict the compound’s reactivity and bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., transition states in cyclization).
- Molecular Docking : Simulate interactions with fungal CYP51 or bacterial topoisomerase IV to prioritize targets.
- Machine Learning : Train models on existing thiazolo-triazole datasets to predict MIC values .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
